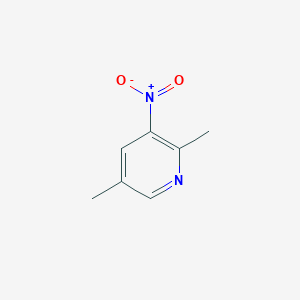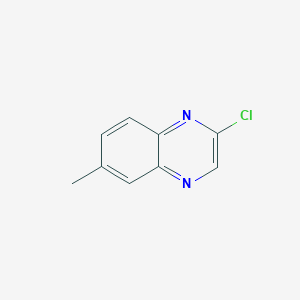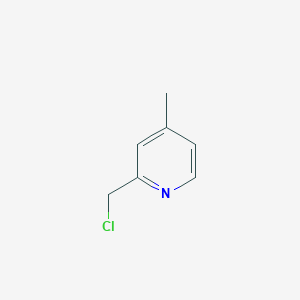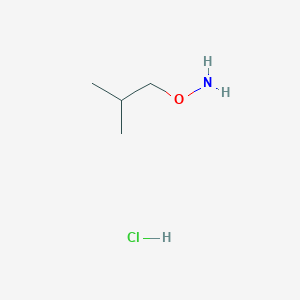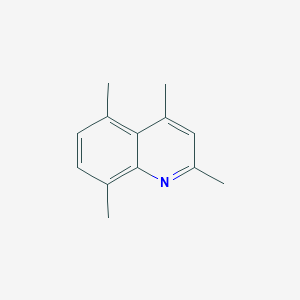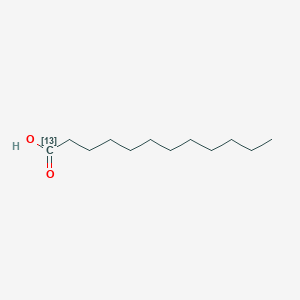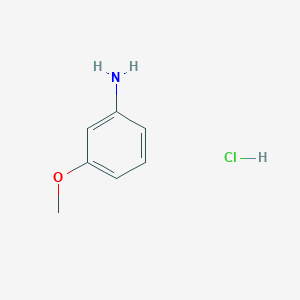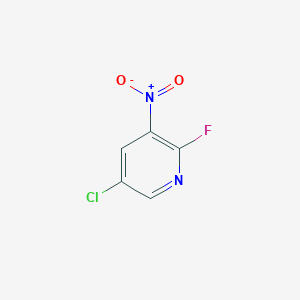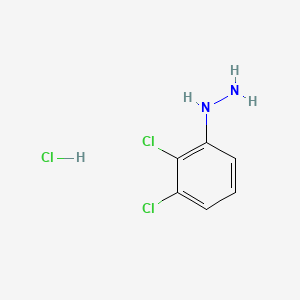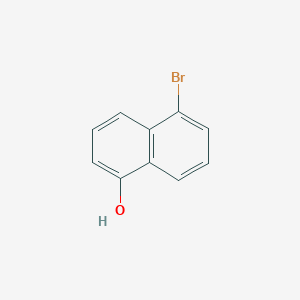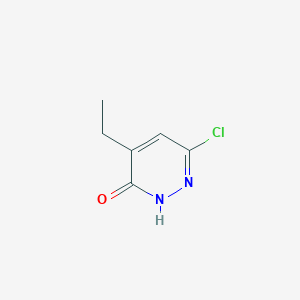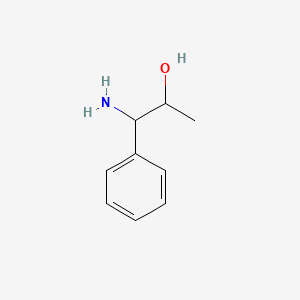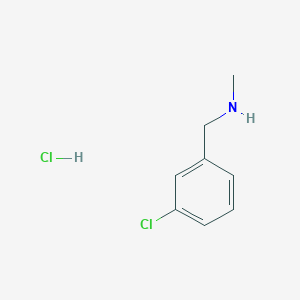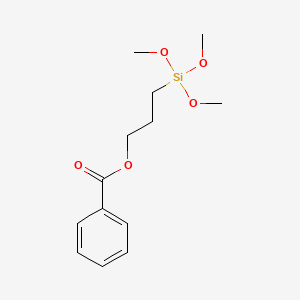
Benzoyloxypropyltrimethoxysilane
Descripción general
Descripción
Benzoyloxypropyltrimethoxysilane is a chemical compound with the molecular formula C13H20O5Si . It contains a total of 39 atoms, including 20 Hydrogen atoms, 13 Carbon atoms, and 5 Oxygen atoms . The molecule consists of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .
Synthesis Analysis
The synthesis of Benzoyloxypropyltrimethoxysilane involves a reaction with sodium benzoate and γ-chloropropyltrimethoxysilane in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene as a phase-transfer catalyst . The reaction is carried out in toluene at 120°C for 3 hours . The product is then separated by adding water and purified by evaporating an organic layer via distillation in vacuum . The final product is confirmed by gas chromatography analysis .
Molecular Structure Analysis
The molecular structure of Benzoyloxypropyltrimethoxysilane is characterized by a total of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .
Chemical Reactions Analysis
Benzoyloxypropyltrimethoxysilane has been used in the functionalization of halloysite nanoclay, which was then incorporated into a polymer matrix via melt extrusion . The silanization process was confirmed to have taken place with an approximate reaction yield of 5% .
Physical And Chemical Properties Analysis
Benzoyloxypropyltrimethoxysilane is a liquid substance . It appears as a clear, straw-colored liquid with a mild odor . The molecular mass of Benzoyloxypropyltrimethoxysilane is 284.38 g/mol .
Aplicaciones Científicas De Investigación
-
Advanced Catalysis
- Application: Silica-based nanoparticles can be used as catalysts in various chemical reactions due to their large surface area and the ability to modify their surface with various functional groups .
- Method: The nanoparticles are typically dispersed in the reaction mixture, where they can interact with the reactants to speed up the reaction .
- Results: The use of these nanoparticles as catalysts can lead to increased reaction rates and improved selectivity .
-
Drug Delivery
- Application: Biomedical polymers and silica-based nanoparticles can be used to deliver drugs to specific parts of the body .
- Method: The drug is loaded into the nanoparticles or polymer matrix, which is then administered to the patient. The drug is released from the material at the target site .
- Results: This method of drug delivery can improve the efficacy of the drug and reduce side effects .
-
Fine Chemicals
- Application: Benzoyloxypropyltrimethoxysilane can be used in the production of fine chemicals .
- Method: The specific methods of application would depend on the particular chemical being synthesized .
- Results: The use of Benzoyloxypropyltrimethoxysilane in the synthesis of fine chemicals can lead to high-quality products .
-
Peptide Applications
- Application: Benzoyloxypropyltrimethoxysilane could potentially be used in the synthesis of peptides, which have a wide range of applications in biomedical research .
- Method: The specific methods of application would depend on the particular peptide being synthesized .
- Results: The use of Benzoyloxypropyltrimethoxysilane in the synthesis of peptides can lead to peptides with specific properties, which can be used in various applications such as disease diagnostics and drug delivery .
-
Biocompatible or Biodegradable Hyperbranched Polymers (HBPs)
- Application: Benzoyloxypropyltrimethoxysilane could potentially be used in the synthesis or modification of biocompatible or biodegradable HBPs .
- Method: The specific methods of application would depend on the particular HBP being synthesized or modified .
- Results: The use of Benzoyloxypropyltrimethoxysilane in the synthesis or modification of HBPs can lead to materials with specific properties, which can be used in various applications such as drug delivery and tissue engineering .
-
Organic Synthesis
- Application: Acylsilanes, a group of compounds to which Benzoyloxypropyltrimethoxysilane belongs, have long been used in organic synthesis .
- Method: The specific methods of application would depend on the particular reaction being carried out .
- Results: The use of acylsilanes in organic synthesis can lead to a wide range of products, including those used in photo-click reactions, polymer-backbone editing, and catalytic Fisher carbene formation .
-
Antibacterial and Anticancer Applications
- Application: Nanozymes, which can mimic the activity of certain enzymes, have shown promise in the treatment of bacterial infections and cancer .
- Method: The specific methods of application would depend on the particular nanozyme being used .
- Results: The use of nanozymes can effectively bypass various defense mechanisms adapted by rogue cells such as hypoxia, evasion of immuno-recognition, and drug-rejection .
-
Biotransformations
- Application: Benzoyloxypropyltrimethoxysilane could potentially be used in biotransformations, which represent an effective and sometimes preferable alternative to chemical synthesis for the production of fine chemicals and optically active compounds .
- Method: The specific methods of application would depend on the particular biotransformation being carried out .
- Results: The use of Benzoyloxypropyltrimethoxysilane in biotransformations can lead to high-quality products .
Safety And Hazards
Benzoyloxypropyltrimethoxysilane is classified as an eye irritant (Eye Irrit. 2A, H319) according to GHS-US classification . It is recommended to wear protective gloves, protective clothing, and eye/face protection when handling this substance . In case of eye contact, it is advised to rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
3-trimethoxysilylpropyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O5Si/c1-15-19(16-2,17-3)11-7-10-18-13(14)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFWOBSAALCFRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC(=O)C1=CC=CC=C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504116 | |
| Record name | 3-(Trimethoxysilyl)propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyloxypropyltrimethoxysilane | |
CAS RN |
76241-02-6 | |
| Record name | 3-(Trimethoxysilyl)propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1589987.png)
